(2S,4R)-4-(Methylthio)pyrrolidine-2-carboxylic acid
Description
Properties
Molecular Formula |
C6H11NO2S |
|---|---|
Molecular Weight |
161.22 g/mol |
IUPAC Name |
(2S,4R)-4-methylsulfanylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO2S/c1-10-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 |
InChI Key |
KZLPQCNSZCKHAI-UHNVWZDZSA-N |
Isomeric SMILES |
CS[C@@H]1C[C@H](NC1)C(=O)O |
Canonical SMILES |
CSC1CC(NC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Pyrrolidine Precursors
A prominent method involves catalytic hydrogenation of a pyrrolidine-2-carboxylic acid derivative containing a double bond at the 4-position. According to a 2014 patent (EP3015456A1), the process includes:
- Starting from a chiral alkene intermediate (compound E), catalytic hydrogenation is performed to reduce the double bond, yielding the cis isomer of the pyrrolidine derivative (compound D) with the desired (2S,4R) stereochemistry.
- The hydrogenation employs chiral catalysts (e.g., compounds represented by formula M1 or M2) to maintain stereochemical integrity.
- This method avoids racemization, which is a common issue in catalytic hydrogenation of alkenes, especially at the 4-position of pyrrolidine rings.
- The reducing agents used can include sodium borohydride, lithium triethylborohydride, diisobutylaluminium hydride, among others, depending on the specific functional group transformations required.
This approach is advantageous because it provides high stereoselectivity and yields the cis isomer directly, which is critical for biological activity.
Alkylation of Protected Pyrrolidine Intermediates
- The carboxyl group is often protected (e.g., as esters or carbamates) to prevent side reactions during alkylation.
- The hydroxyl or amino groups can be activated using strong bases such as sodium hydride or n-butyllithium to form alkoxides or amides, which then react with alkylating agents to introduce the methylthio group.
- Phase transfer catalysts like quaternary ammonium salts or polyethylene glycol are used to enhance reaction efficiency.
- Careful control of reaction conditions prevents racemization of the chiral centers.
Hydrolysis and Deprotection Steps
- After functionalization, hydrolysis of esters or other protecting groups is performed under mild alkaline conditions using bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide.
- This step liberates the free carboxylic acid without racemization.
- The hydrolysis is often followed by purification steps such as chromatography or crystallization to isolate the pure (2S,4R)-4-(methylthio)pyrrolidine-2-carboxylic acid.
Alternative Synthetic Routes
- Some methods start from amino acid derivatives like serine or proline analogs, which are converted into pyrrolidine rings via cyclization and subsequent functional group transformations.
- For example, multi-configuration 2-oxo-oxazolidine-4-carboxylic acid compounds can be synthesized by reacting amino alcohols with dimethyl dithiocarbonate in aqueous media, followed by hydrolysis and purification. Although this is a related oxazolidine system, similar principles apply for pyrrolidine derivatives.
- These methods emphasize environmentally friendly solvents (water) and mild reaction conditions to improve safety and yield.
Data Table: Summary of Preparation Steps and Conditions
| Step | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|
| Catalytic hydrogenation | Chiral catalyst (M1/M2), H2 gas, mild temperature | Reduction of double bond to cis isomer | Maintains stereochemistry, avoids racemization |
| Alkylation | Strong base (NaH, n-BuLi), alkylating agent (e.g., methylthiol derivatives), phase transfer catalyst | Introduction of methylthio group at C-4 | Requires protection of carboxyl group |
| Hydrolysis | LiOH, NaOH, or KOH in aqueous solution | Deprotection of esters to free acid | Mild conditions to prevent racemization |
| Protection/Deprotection | Fmoc-Cl for amine protection; acid/base for removal | Protect functional groups during synthesis | Fmoc protection used in peptide synthesis context |
| Purification | Chromatography, crystallization | Isolation of pure stereoisomer | Ensures high enantiomeric purity |
Chemical Reactions Analysis
Methylthio Group Reactivity
The -SMe group participates in nucleophilic and oxidative reactions:
Carboxylic Acid Reactions
The -COOH group undergoes standard derivatization:
-
Amide Formation : Activated with HATU/DIPEA, reacts with amines (e.g., Fmoc-protected amino acids) to generate peptidomimetics .
-
Esterification : Methanol/H⁺ or DCC/DMAP yields methyl esters .
Stereochemical Considerations
-
Racemization Risk : Alkylation at the 4R position under strong basic conditions (e.g., NaH) may lead to partial epimerization. Protecting the carboxylic acid as a tert-butyl ester reduces this risk .
-
Chiral Resolution : Diastereomeric salts formed with (+)- or (-)-camphorsulfonic acid enable separation of (2S,4R) and (2S,4S) isomers via crystallization .
Key Research Findings
-
Green Manufacturing : A solvent-free chiral separation method using water achieves >99% enantiomeric excess (ee) for (2S,4R)-isomers, minimizing waste .
-
Radiosynthesis Efficiency : Automated synthesis of cis-4-[¹⁸F]fluoro-L-proline from (2S,4R)-precursors achieves 42% radiochemical yield (RCY) in 71 minutes .
Scientific Research Applications
Peptide Synthesis
Role as a Building Block
This compound is extensively used in peptide synthesis due to its ability to serve as a versatile building block. It facilitates the formation of peptide bonds and can act as a protecting group during solid-phase peptide synthesis (SPPS). The presence of the methylthio group enhances the stability of the peptide chain and allows for selective reactions without interfering with other functional groups, thereby improving the efficiency of the synthesis process .
Drug Development
Pharmaceutical Applications
The unique structural characteristics of (2S,4R)-4-(Methylthio)pyrrolidine-2-carboxylic acid make it valuable in drug development. It aids in designing novel pharmaceuticals with improved bioavailability and efficacy. The compound has been investigated for its potential therapeutic effects, particularly in treating neurological disorders and cognitive impairments . Its derivatives have shown promise in clinical settings, being effective against conditions such as epilepsy and depression .
Bioconjugation
Facilitating Biomolecule Attachment
In bioconjugation techniques, this compound is used to facilitate the attachment of biomolecules to drugs or imaging agents. This application is crucial for enhancing the targeting capabilities of therapeutic agents, which can lead to reduced side effects and improved treatment outcomes. The ability to modify the compound allows researchers to tailor its properties for specific therapeutic applications .
Material Science
Advanced Materials Development
(2S,4R)-4-(Methylthio)pyrrolidine-2-carboxylic acid is also being explored in material science for developing advanced materials such as polymers and nanomaterials. These materials have potential applications in electronics, biotechnology, and drug delivery systems. The compound's unique properties enable the creation of materials with specific functionalities that can be utilized across various industries .
Comprehensive Data Table
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Building block for peptide formation | Enhances synthesis efficiency |
| Drug Development | Design of pharmaceuticals for neurological disorders | Improved bioavailability and efficacy |
| Bioconjugation | Attachment of biomolecules to drugs | Enhanced targeting and reduced side effects |
| Material Science | Development of advanced materials | Specific functionalities for diverse applications |
Case Studies
-
Peptide Therapeutics
Research has demonstrated that incorporating (2S,4R)-4-(Methylthio)pyrrolidine-2-carboxylic acid into peptide structures can lead to increased stability and enhanced biological activity. For instance, studies have shown that peptides synthesized with this compound exhibit improved binding affinity to target receptors involved in neurological pathways . -
Neurological Disorder Treatments
Clinical trials involving derivatives of (2S,4R)-4-(Methylthio)pyrrolidine-2-carboxylic acid have indicated effectiveness in treating conditions such as epilepsy and cognitive decline. These compounds were able to cross the blood-brain barrier effectively, making them strong candidates for further development . -
Material Innovations
In material science, research has focused on using this compound to create novel polymeric materials with enhanced mechanical properties and biocompatibility. Such advancements are paving the way for new applications in drug delivery systems and biomedical devices .
Mechanism of Action
The mechanism of action of (2S,4R)-4-(Methylthio)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Methylthio (-SCH₃): Compared to methoxy (-OCH₃), the methylthio group is less electronegative but more polarizable, leading to stronger van der Waals interactions. However, sulfur’s susceptibility to oxidation may reduce metabolic stability .
- Aromatic Substituents (e.g., Bromobenzyl) : Bulky groups like bromobenzyl enhance lipophilicity and steric hindrance, favoring interactions with hydrophobic binding pockets in enzymes or receptors. These derivatives are common in targeted covalent inhibitors .
- Fluoro (-F) : The small size and high electronegativity of fluorine modulate electronic properties, often improving metabolic stability and binding affinity via electrostatic interactions .
Biological Activity
(2S,4R)-4-(Methylthio)pyrrolidine-2-carboxylic acid is a chiral compound with significant biological activity and potential applications in medicinal chemistry. Its unique stereochemistry and functional groups contribute to its reactivity and interactions with biological systems. This article provides an overview of its biological activities, synthesis methods, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C₆H₁₁NO₂S
- Molecular Weight : Approximately 145.22 g/mol
- Functional Groups : Carboxylic acid and methylthio group
The compound's structure allows for various chemical reactions, particularly due to the carboxylic acid moiety, which can participate in esterification and amide formation reactions. The methylthio group enhances its lipophilicity, potentially affecting its bioavailability and interactions with biological targets.
Research indicates that (2S,4R)-4-(Methylthio)pyrrolidine-2-carboxylic acid may exert its biological effects through several mechanisms:
- Neuroactive Properties : The compound is involved in the synthesis of neuroactive compounds, contributing to studies on neurological disorders. Its structural similarity to neurotransmitters suggests potential roles in modulating synaptic transmission.
- Enzyme Inhibition : Preliminary studies suggest that derivatives of pyrrolidine carboxylic acids can inhibit key enzymes involved in metabolic pathways. For instance, compounds with similar structures have shown inhibitory effects on enzymes like tyrosinase, which is crucial for melanin production .
- Antitumor Activity : Some research has indicated that pyrrolidine derivatives can act as inhibitors of murine double minute 2 (MDM2), a protein that regulates the p53 tumor suppressor pathway. This suggests potential applications in cancer therapy .
Synthesis Methods
The synthesis of (2S,4R)-4-(Methylthio)pyrrolidine-2-carboxylic acid can be achieved through various organic synthesis techniques. Common methods include:
- Chiral Pool Synthesis : Utilizing naturally occurring amino acids as starting materials to construct the chiral center.
- Asymmetric Synthesis : Employing chiral catalysts or reagents to induce chirality during the formation of the pyrrolidine ring.
Peptide Synthesis
(2S,4R)-4-(Methylthio)pyrrolidine-2-carboxylic acid serves as a key building block in solid-phase peptide synthesis (SPPS). Its ability to form stable linkages with other amino acids facilitates the creation of complex peptide structures with high purity .
Drug Development
The compound is under investigation for its potential in developing new drugs targeting specific biological pathways. Its unique properties allow for modifications that enhance efficacy and selectivity against various diseases, including cancer and neurological disorders .
Case Studies
Several studies have highlighted the biological significance of (2S,4R)-4-(Methylthio)pyrrolidine-2-carboxylic acid:
- Neuroactive Compound Development : Research focusing on synthesizing neuroactive derivatives has demonstrated the compound's ability to influence neurotransmitter systems, indicating potential applications in treating neurological conditions.
- Inhibition of Tyrosinase : A study showed that structurally related compounds effectively inhibited tyrosinase activity, suggesting that (2S,4R)-4-(Methylthio)pyrrolidine-2-carboxylic acid could similarly affect melanin production pathways .
- MDM2 Inhibition Studies : Investigations into derivatives targeting MDM2 have revealed promising antitumor activities, positioning this compound as a candidate for further development in cancer therapies .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| (2S,4R)-4-Methylpyrrolidine-2-carboxylic acid | C₆H₁₁NO₂ | Lacks methylthio group; simpler structure |
| (2S,4R)-N-Boc-4-methylpyrrolidine-2-carboxylic acid | C₉H₁₅NO₄ | Contains Boc protection; used in peptide synthesis |
| (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | C₉H₁₅NO₄ | Hydroxyl group instead of methylthio; different reactivity profile |
This table illustrates the diversity within pyrrolidine derivatives while emphasizing the unique characteristics of (2S,4R)-4-(Methylthio)pyrrolidine-2-carboxylic acid due to its specific functional groups and stereochemistry.
Q & A
Q. What synthetic strategies are recommended for achieving high enantiomeric purity in the synthesis of (2S,4R)-4-(Methylthio)pyrrolidine-2-carboxylic acid?
Methodological Answer: The synthesis of enantiomerically pure pyrrolidine derivatives often employs chiral auxiliaries or asymmetric catalysis. For example:
- Protecting Groups : Use of Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups to stabilize intermediates and control stereochemistry during functionalization at the 4-position (e.g., methylthio group introduction) .
- Catalytic Systems : Palladium or copper catalysts in cross-coupling reactions to introduce sulfur-containing moieties, as seen in analogous pyrrolidine syntheses .
- Solvent Optimization : Polar aprotic solvents like DMF or toluene are preferred for cyclization steps to minimize racemization .
- Purification : Chiral HPLC or recrystallization in solvents like tert-butyl alcohol can enhance enantiomeric excess (ee) >98% .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the stereochemistry of this compound?
Methodological Answer:
- NMR Spectroscopy : 2D NOESY or ROESY experiments to confirm the (2S,4R) configuration by analyzing spatial interactions between protons (e.g., methylthio group and pyrrolidine ring protons) .
- X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry, as demonstrated in structurally related compounds like (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid .
- Vibrational Circular Dichroism (VCD) : Useful for distinguishing enantiomers in solution when crystallography is impractical .
Q. What safety protocols are critical when handling (2S,4R)-4-(Methylthio)pyrrolidine-2-carboxylic acid in the laboratory?
Methodological Answer:
- Hazard Mitigation : Wear nitrile gloves and safety goggles due to potential skin/eye irritation (similar to Boc-protected analogs with GHS hazard codes H315/H319) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles (P261/P271 precautions) .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation, as recommended for hygroscopic pyrrolidine derivatives .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in observed vs. predicted conformational behavior of this compound?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Analyze the equilibrium between C<sup>γ</sup>-endo and C<sup>γ</sup>-exo puckering modes in the pyrrolidine ring, which influences biological activity (e.g., peptide backbone flexibility) .
- Density Functional Theory (DFT) : Compare calculated NMR chemical shifts with experimental data to validate stereoelectronic effects, such as hyperconjugation between the methylthio group and the carboxylic acid .
- Docking Studies : Model interactions with enzymatic targets (e.g., proline-specific proteases) to explain discrepancies in bioactivity assays .
Q. What strategies optimize the compound’s application in peptide synthesis to prevent aggregation?
Methodological Answer:
- Pseudo-Proline Design : Incorporate (2S,4R)-4-(Methylthio)pyrrolidine-2-carboxylic acid as a conformationally constrained proline analog. The methylthio group enhances hydrophobic interactions, reducing β-sheet formation in peptides .
- Solid-Phase Synthesis : Use Fmoc-protected derivatives with coupling agents like HATU/HOAt to improve coupling efficiency (>90% yield) .
- Solvent Systems : TFE (trifluoroethanol) or HFIP (hexafluoroisopropanol) disrupts intermolecular hydrogen bonds, minimizing aggregation during chain elongation .
Q. How do reaction conditions (e.g., temperature, catalysts) affect yield disparities in multi-step syntheses?
Methodological Answer:
- Step 1 (Sulfur Incorporation) : Higher temperatures (80–100°C) with Pd(OAc)2 and XPhos ligand improve coupling efficiency for methylthio group introduction but may require inert atmospheres to prevent oxidation .
- Step 2 (Deprotection) : Hydrolysis with HCl/H2O at 93–96°C removes Boc groups efficiently but risks racemization if prolonged; monitor pH to maintain <2.0 .
- Yield Analysis : LC-MS tracking of intermediates identifies bottlenecks (e.g., side reactions with Cs2CO3 in polar solvents) .
Q. What are the implications of this compound’s stereochemistry in drug design targeting neurological receptors?
Methodological Answer:
- Glutamate Receptor Modulation : The (2S,4R) configuration mimics endogenous ligands like L-proline, enabling selective binding to ionotropic glutamate receptors (e.g., NMDA subtypes) .
- Bioisosteric Replacement : Replace labile hydroxyl groups in lead compounds with the methylthio moiety to enhance metabolic stability while retaining affinity (e.g., logP increase by ~1.5 units) .
- In Vivo Testing : Assess blood-brain barrier penetration using radiolabeled analogs (e.g., <sup>18</sup>F derivatives) in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
